molecular formula C7H4FIN2 B1325008 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-10-5

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325008
CAS No.: 900514-10-5
M. Wt: 262.02 g/mol
InChI Key: SKGPKXOWCGPCBE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, it has been studied for its interaction with fibroblast growth factor receptors (FGFRs), where it may inhibit the receptor’s activity . This interaction can affect downstream signaling pathways, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can lead to altered cell proliferation and differentiation . Additionally, this compound may affect the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds with specific amino acids in the active sites of enzymes or receptors, leading to inhibition or activation of their functions . This compound’s ability to modulate enzyme activity can result in significant changes in cellular processes, including signal transduction and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular homeostasis . Understanding its metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to specific tissues, where it exerts its biochemical effects . Its localization and accumulation within cells can impact its efficacy and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Properties

IUPAC Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGPKXOWCGPCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640114
Record name 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900514-10-5
Record name 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 900514-10-5
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